3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione
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Overview
Description
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylaniline and anthranilic acid.
Cyclization Reaction: The reaction between 2,5-dimethylaniline and anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline ring.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylquinazoline-2,4-dione
- 3-(2-methylphenyl)-1H-quinazoline-2,4-dione
- 3-(4-methylphenyl)-1H-quinazoline-2,4-dione
Uniqueness
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-11(2)14(9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
InChI Key |
KUFAHLFPNRUDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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